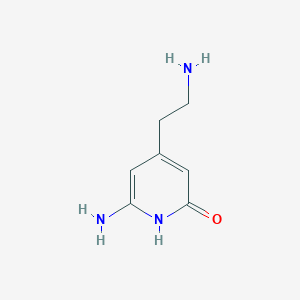

6-Amino-4-(2-aminoethyl)pyridin-2-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

6-amino-4-(2-aminoethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H11N3O/c8-2-1-5-3-6(9)10-7(11)4-5/h3-4H,1-2,8H2,(H3,9,10,11) |

InChI Key |

PJOVQBUCGRSNEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)N)CCN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 6 Amino 4 2 Aminoethyl Pyridin 2 Ol

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is indispensable for identifying the functional groups within a molecule. For 6-Amino-4-(2-aminoethyl)pyridin-2-OL, these techniques would confirm the presence of its key structural motifs: the amino groups, the pyridine (B92270) ring, the hydroxyl group (or its keto tautomer), and the ethyl side chain.

The FT-IR and FT-Raman spectra are expected to exhibit characteristic vibrational modes. The amino groups (-NH2) typically show N-H stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net The pyridine ring itself has a series of characteristic C=C and C=N stretching vibrations between 1400 and 1650 cm⁻¹. researchgate.net The structure exists in tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms. The presence of a strong C=O stretching band around 1650-1690 cm⁻¹ would indicate a significant population of the 2-pyridone tautomer in the sample, while a broad O-H stretching band around 3200-3600 cm⁻¹ would be characteristic of the pyridin-2-ol form. Aliphatic C-H stretching from the ethyl group would appear in the 2840-3000 cm⁻¹ range. researchgate.net

A detailed interpretation of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the molecule's vibrational modes. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (-NH₂) Groups | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium-Strong (IR), Weak (Raman) |

| Pyridin-2-ol (-OH) | O-H Stretching | 3200 - 3600 (Broad) | Medium (IR) |

| 2-Pyridone (tautomer) | C=O Stretching | 1650 - 1690 | Strong (IR) |

| Pyridine Ring | C=C and C=N Ring Stretching | 1400 - 1650 | Medium-Strong |

| Ethyl (-CH₂-CH₂) | C-H Aliphatic Stretching | 2840 - 3000 | Medium-Strong |

| Pyridine Ring | C-H Aromatic Stretching | 3000 - 3100 | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and constitution of an organic molecule. A full NMR analysis, including 1H, 13C, and two-dimensional experiments (like COSY and HSQC), would provide an unambiguous structural elucidation of this compound.

The 1H NMR spectrum would reveal distinct signals for each unique proton environment. The two aromatic protons on the pyridine ring would likely appear as singlets due to their separation by substituents. The ethyl side chain would produce two characteristic triplets, corresponding to the adjacent -CH₂- groups. chemicalbook.com The protons of the primary amino groups and the hydroxyl or pyridone N-H group would typically appear as broad singlets that can be exchanged with D₂O.

The 13C NMR spectrum would show signals for each of the seven unique carbon atoms. The chemical shifts would be highly influenced by the electronic effects of the substituents. The carbon atom bearing the hydroxyl group (C2) and those bearing the amino group (C6) and the ethyl group (C4) would be significantly shifted. Data from similar compounds like 4-(2-aminoethyl)pyridine (B79904) can be used to predict the shifts for the side chain carbons. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ring H (H3/H5) | 5.5 - 7.0 | Singlet | Shifts depend on the position relative to substituents. |

| -CH₂- (adjacent to ring) | ~2.7 | Triplet | Similar to 4-(2-aminoethyl)pyridine. chemicalbook.com |

| -CH₂- (adjacent to -NH₂) | ~2.9 | Triplet | Similar to 4-(2-aminoethyl)pyridine. chemicalbook.com |

| -NH₂ (aromatic) | 4.5 - 5.5 | Broad Singlet | D₂O exchangeable. |

| -NH₂ (aliphatic) | 1.5 - 2.5 | Broad Singlet | D₂O exchangeable. |

| -OH / N-H (tautomer) | 9.0 - 12.0 | Broad Singlet | D₂O exchangeable. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (C-OH/C=O) | 160 - 165 | Highly deshielded. |

| C6 (C-NH₂) | 155 - 160 | Deshielded by nitrogen. |

| C4 (C-CH₂CH₂NH₂) | 145 - 150 | Substituted ring carbon. |

| C3 / C5 | 95 - 115 | Shielded by electron-donating groups. |

| -CH₂- (adjacent to ring) | ~38 | Based on 4-(2-aminoethyl)pyridine. chemicalbook.com |

| -CH₂- (adjacent to -NH₂) | ~44 | Based on 4-(2-aminoethyl)pyridine. chemicalbook.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₁N₃O), the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 154.0975. An experimental HRMS measurement within a few parts per million (ppm) of this value would unequivocally confirm its molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pathways, offering further structural proof. Common fragmentation patterns for such a molecule would likely involve:

Loss of the ethylamine (B1201723) side chain: Cleavage of the bond between the pyridine ring and the ethyl group.

Loss of ammonia (B1221849) (NH₃): From either of the amino groups.

Ring cleavage: Fragmentation of the substituted pyridine core.

Analysis of these fragmentation patterns provides a "fingerprint" that helps to piece together the molecular structure. nih.govnist.gov

Table 4: Predicted HRMS Fragments for this compound

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₂N₃O⁺ | 154.0975 | Protonated Molecular Ion |

| [M-NH₃+H]⁺ | C₇H₉N₂O⁺ | 137.0709 | Loss of Ammonia |

| [M-C₂H₅N+H]⁺ | C₅H₇N₂O⁺ | 111.0553 | Loss of Ethylamine Radical |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of this compound can be investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. The aminopyridine core constitutes a strong chromophore that is expected to absorb UV radiation. mdpi.com

Many aminopyridine derivatives are known to be fluorescent, emitting light after absorbing it. nih.govsciforum.net The presence of multiple electron-donating groups (two amino groups and a hydroxyl group) on the pyridine ring would likely result in significant absorption and potentially strong fluorescence. The absorption and emission maxima are sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.org In polar solvents, a red-shift (a shift to longer wavelengths) of the fluorescence emission is often observed. researchgate.net

Table 5: Predicted Photophysical Properties for this compound

| Property | Predicted Range | Notes |

|---|---|---|

| Absorption Maximum (λabs) | 280 - 350 nm | Typical range for substituted aminopyridines. |

| Emission Maximum (λem) | 380 - 460 nm | Highly dependent on solvent polarity. rsc.org |

| Quantum Yield (Φ) | Moderate to High | Many aminopyridines are efficient fluorophores. researchgate.net |

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography would unambiguously resolve the tautomeric state of the molecule in the crystal lattice, showing whether it exists as the pyridin-2-ol or the 2-pyridone form. It would also reveal the details of intermolecular interactions, such as hydrogen bonding networks involving the amino and hydroxyl/carbonyl groups, and potential π-π stacking interactions between the aromatic pyridine rings, which govern the crystal packing. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the primary method for this purpose. Given the polar and basic nature of this compound, a reversed-phase HPLC method would be most appropriate. To achieve good peak shape and resolution, an acidic modifier such as formic acid or trifluoroacetic acid is typically added to the mobile phase to protonate the basic amine functionalities. helixchrom.com

Combining HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool. As the compound is separated by the HPLC system, it is introduced into the mass spectrometer, which confirms the mass-to-charge ratio of the eluting peak. This provides simultaneous purity assessment and identity confirmation in a single analysis. nih.govsielc.com

Computational Chemistry and Theoretical Investigations of 6 Amino 4 2 Aminoethyl Pyridin 2 Ol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. A small energy gap generally indicates a more reactive molecule. For many organic molecules, this gap is a key factor in their chemical and photophysical properties.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of intermolecular forces. This analysis can reveal the stabilization energy associated with electron delocalization from donor to acceptor orbitals, offering insights into the molecule's stability and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) and understanding the nature of electronic transitions within a molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. These simulations can provide detailed information about the conformational flexibility of a molecule, its interactions with its environment (such as a solvent or a biological receptor), and the dynamics of these interactions over time.

While the specific computational data for 6-Amino-4-(2-aminoethyl)pyridin-2-OL is not available, the methodologies described above represent the standard theoretical approaches that would be used to characterize this compound. Future computational studies on this molecule would likely employ these techniques to elucidate its properties and potential applications.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein target). nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand. For this compound, docking studies can be employed to screen potential biological targets, such as kinases, which are frequently targeted by aminopyridine-based compounds. nih.govresearchgate.net

Molecular docking simulations place the ligand, this compound, into the binding site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. tubitak.gov.tr Lower scores generally indicate a more favorable binding affinity. These simulations can reveal how the molecule fits within the ATP binding site, a common target for kinase inhibitors. nih.gov

For a hypothetical study targeting a cyclin-dependent kinase (CDK), the predicted binding affinities for this compound and its analogues could be determined.

Table 1: Predicted Binding Affinities from Molecular Docking This table contains hypothetical data for illustrative purposes.

| Compound ID | Structure | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| 1 | This compound | CDK2 | -8.9 | 0.21 |

| 2 | 6-Amino-4-(2-methylaminoethyl)pyridin-2-OL | CDK2 | -9.2 | 0.15 |

| 3 | 6-Amino-4-(2-aminoethyl)pyridin-2-one (keto tautomer) | CDK2 | -8.5 | 0.35 |

| 4 | 4-(2-aminoethyl)pyridin-2,6-diol | CDK2 | -7.8 | 1.80 |

A critical aspect of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues of the target protein. nih.gov The structural features of this compound—specifically the aminopyridine ring, the hydroxyl group, and the flexible aminoethyl side chain—allow for a variety of interactions.

Hydrogen Bonds: The amino groups and the hydroxyl group are potent hydrogen bond donors and acceptors. Docking studies frequently show that the aminopyridine scaffold forms key hydrogen bonds with residues in the "hinge region" of kinases, such as Valine or Leucine, which is a critical interaction for anchoring the inhibitor. nih.gov The terminal amino group on the ethyl side chain can also form additional hydrogen bonds with acidic residues like Aspartate or Glutamate.

Table 2: Key Intermolecular Interactions for this compound in a Hypothetical Kinase Binding Site This table contains hypothetical data for illustrative purposes.

| Functional Group of Ligand | Interacting Residue | Interaction Type | Distance (Å) |

| 6-Amino Group (Pyridine Ring) | Valine (Hinge Region) | Hydrogen Bond | 2.9 |

| 2-Hydroxyl Group (Pyridine Ring) | Aspartate | Hydrogen Bond | 2.8 |

| Amino Group (Ethyl Chain) | Glutamate | Hydrogen Bond | 3.1 |

| Pyridine (B92270) Ring | Leucine | Hydrophobic | 3.8 |

| Pyridine Ring | Isoleucine | Hydrophobic | 4.1 |

Free Energy Perturbation (FEP) Simulations for Relative Binding Affinities

While molecular docking provides a rapid estimation of binding affinity, Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the relative binding free energies between two closely related ligands. nih.gov FEP simulations are based on statistical mechanics and molecular dynamics, providing a more accurate prediction by accounting for the dynamic nature of the protein and solvent effects. vu.nl

An FEP study could be performed to evaluate a proposed modification to the parent compound, such as methylating the terminal amino group. The simulation calculates the free energy change (ΔΔG) of "perturbing" this compound into its methylated analogue both in solution and when bound to the protein target. A negative ΔΔG value suggests the modification improves binding affinity. nih.gov

Table 3: Hypothetical FEP Simulation Results This table contains hypothetical data for illustrative purposes.

| Ligand Pair (Perturbation) | Target Protein | Calculated ΔΔG (kcal/mol) | Predicted Fold-Change in Affinity |

| This compound → 6-Amino-4-(2-methylaminoethyl)pyridin-2-OL | CDK2 | -0.41 | ~2x improvement |

| This compound → 6-Amino-4-(2-hydroxyethyl)pyridin-2-OL | CDK2 | +1.10 | ~6x decrease |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model can be developed for analogues of this compound to predict the activity of new, unsynthesized compounds.

The process involves:

Data Set Preparation: A series of analogues is selected for which the biological activity (e.g., IC50 values) has been experimentally determined.

Descriptor Calculation: Various molecular descriptors are calculated for each analogue. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties, and topological indices. mdpi.com

Model Generation: Statistical methods, such as multiple linear regression, are used to build an equation that correlates the descriptors with the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

A hypothetical QSAR model might reveal that increased hydrophobicity and the presence of a hydrogen bond donor on the side chain are positively correlated with inhibitory activity against a specific target.

Table 4: Example Data for a QSAR Model of this compound Analogues This table contains hypothetical data for illustrative purposes.

| Compound ID | Experimental IC50 (µM) | LogP (Descriptor 1) | Polar Surface Area (Ų) (Descriptor 2) | Predicted IC50 (µM) |

| 1 | 0.55 | 0.85 | 98.5 | 0.61 |

| 2 | 0.41 | 1.25 | 98.5 | 0.45 |

| 3 | 0.98 | 0.82 | 89.3 | 1.05 |

| 4 | 2.50 | 0.45 | 109.7 | 2.35 |

| 5 | 0.72 | 1.10 | 101.2 | 0.68 |

Structure Activity Relationship Sar Studies of 6 Amino 4 2 Aminoethyl Pyridin 2 Ol and Its Analogues

Impact of Substituents on the Pyridine (B92270) Core on Biological Activity

The pyridine core of 6-Amino-4-(2-aminoethyl)pyridin-2-OL serves as a fundamental scaffold for molecular interactions. The biological activity of this class of compounds is significantly modulated by the nature and position of substituents on this central ring system. nih.gov Pyridine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govcolab.ws

For instance, studies on related pyridine derivatives have shown that the addition of bulky substituents can introduce steric hindrance, which may either prevent binding to the intended target or, alternatively, enhance selectivity by disfavoring binding to off-target proteins. nih.gov The exploration of various substituents allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Table 1: Impact of Pyridine Core Substituents on Biological Activity

| Position | Substituent | Effect on Activity | Rationale |

|---|---|---|---|

| 3 | Methyl | Potential Increase | Enhanced van der Waals interactions; increased electron density. |

| 3 | Chloro | Variable | Alters electronic profile; potential for halogen bonding. |

| 5 | Phenyl | Potential Increase/Decrease | Introduces steric bulk; potential for pi-stacking interactions. |

Role of the Amino Group at Position 6 in Molecular Recognition

The amino group at the 6-position of the pyridin-2-ol ring is a crucial determinant of molecular recognition and biological activity. This primary amine can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in the binding pocket of a target protein. researchgate.net

The basicity of the 6-amino group is a key factor. It can become protonated at physiological pH, allowing it to form ionic bonds (salt bridges) with acidic residues such as aspartate or glutamate. nih.gov The precise positioning of this group is critical; its removal or relocation to another position on the pyridine ring often leads to a significant loss of activity, highlighting its importance as a key pharmacophoric feature.

SAR studies on analogous aminopyridine and aminopyrimidine systems have consistently demonstrated the importance of this amino group for target engagement. rsc.org Modifications, such as alkylation (to a secondary or tertiary amine) or acylation (to an amide), can dramatically alter the hydrogen bonding capacity and basicity, generally resulting in reduced biological activity. nih.gov

Influence of the 2-Aminoethyl Moiety at Position 4 on Target Engagement

The 2-aminoethyl side chain at the 4-position provides another critical point of interaction for target engagement. This flexible chain contains a terminal primary amino group that, similar to the 6-amino group, can participate in hydrogen bonding and ionic interactions. nih.gov Its flexibility allows it to adopt various conformations to optimize its fit within a binding site.

The length and nature of this side chain are important variables. Shortening or lengthening the ethyl linker can alter the distance between the pyridine core and the terminal amine, potentially misaligning it for optimal interaction with the target. The basicity of the terminal amine is also significant, as it is likely to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion that can interact with negatively charged residues on the target protein.

SAR studies often explore modifications to this side chain. For example, replacing the primary amine with other functional groups or incorporating cyclic structures can probe the steric and electronic requirements of the binding pocket.

Table 2: Influence of Modifications to the 2-Aminoethyl Moiety

| Modification | Effect on Activity | Rationale |

|---|---|---|

| Shortening chain to aminomethyl | Decrease | Suboptimal positioning of the terminal amine. |

| Lengthening chain to aminopropyl | Variable | May improve or worsen fit depending on the target. |

| N-methylation of terminal amine | Variable | Alters basicity and steric bulk. |

Significance of the Hydroxyl/Pyridinone Tautomerism at Position 2 for Pharmacological Profiles

The 2-hydroxy-pyridine moiety of the core structure exists in equilibrium between two tautomeric forms: the hydroxyl-pyridine form and the pyridin-2-one form. rsc.orgnih.gov This tautomeric equilibrium is a critical factor influencing the compound's physicochemical properties and, consequently, its pharmacological profile. researchgate.net

The two tautomers present different hydrogen bonding patterns. The hydroxyl form has a hydrogen bond donor (OH), while the pyridinone form has a hydrogen bond donor (NH) and a hydrogen bond acceptor (C=O). The predominant tautomer in a specific environment (e.g., in solution versus within a protein binding site) can significantly impact how the molecule interacts with its biological target. nih.gov

Strategic Bioisosteric Replacements and Scaffold Hopping Approaches

In the optimization of this compound analogues, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping to improve potency, selectivity, and pharmacokinetic properties while retaining the desired biological activity. researchgate.netnih.gov

Bioisosterism involves substituting a functional group with another group that has similar physical or chemical properties. researchgate.net For example, the 6-amino group could potentially be replaced by a hydroxyl or methylamino group to probe the importance of its hydrogen bonding and basic character. Similarly, the pyridine ring itself could be replaced by other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine. nih.gov

Scaffold hopping is a more drastic approach where the central pyridine core is replaced with a structurally different scaffold that maintains the essential three-dimensional arrangement of the key pharmacophoric features. nih.gov This strategy can lead to the discovery of novel chemical series with improved properties, such as better patentability or reduced off-target effects. researchgate.net

Table 3: Examples of Bioisosteric Replacements and Scaffold Hopping

| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale |

|---|---|---|

| Pyridine Core | Pyrimidine, Pyridazine | Explore alternative core structures with different electronic properties. nih.gov |

| 6-Amino Group | Hydroxyl Group | Evaluate the role of the hydrogen bond donor/acceptor pattern. |

| 2-Hydroxyl Group | Thiol Group | Investigate the impact of replacing oxygen with sulfur. |

Stereochemical Considerations in Biological Activity

While the parent compound this compound is achiral, the introduction of substituents on the 2-aminoethyl side chain or the pyridine core can create stereocenters. When chiral centers are present, the different enantiomers or diastereomers of a molecule can exhibit significantly different biological activities, potencies, and metabolic profiles.

This is because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one stereoisomer may fit into the binding site much more effectively than another, leading to a more potent biological response. It is therefore essential in the drug discovery process to synthesize and test individual stereoisomers to identify the one with the optimal therapeutic profile. For instance, if a methyl group were to be added to the carbon atom of the ethyl side chain adjacent to the pyridine ring, this would create a chiral center, and the (R) and (S) enantiomers would need to be evaluated separately.

Biological Activity Mechanisms and Molecular Interactions of 6 Amino 4 2 Aminoethyl Pyridin 2 Ol

Receptor Binding and Modulation Mechanisms

No direct studies on the receptor binding profile of 6-Amino-4-(2-aminoethyl)pyridin-2-OL are currently available. However, the broader class of aminopyridine derivatives has been investigated for activity at various receptors.

Adenosine Receptor Antagonism/Agonism

While there is no specific information linking this compound to adenosine receptors, other molecules containing aminopyridine or aminopyrimidine scaffolds have been identified as adenosine receptor antagonists. The 2-aminopyridine (B139424) fragment is a component in compounds designed to target these receptors, suggesting that this chemical class has the potential for such interactions.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Research into cancer therapeutics has identified certain aminopyridinol derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in some forms of hepatocellular carcinoma. One such related compound, 6-Amino-2,4,5-trimethylpyridin-3-ol , has been shown to be a selective FGFR4 kinase inhibitor. This activity is attributed to its specific binding interactions within the kinase domain of the receptor. Although this molecule is structurally different from this compound, its activity highlights the potential of the aminopyridinol scaffold to engage with kinase receptors.

Enzyme Inhibition Mechanisms (e.g., Kinases)

Direct enzyme inhibition data for this compound is not documented. However, studies on analogous compounds demonstrate that the aminopyridine core is a versatile scaffold for developing potent enzyme inhibitors.

For instance, derivatives of 2-amino-4-methylpyridine have been characterized as potent and selective inhibitors of inducible nitric oxide synthase (NOS II). nih.gov Kinetic studies revealed that the inhibition is competitive with respect to the enzyme's substrate, arginine. nih.gov This selective inhibition of NOS II over other isoforms has been demonstrated both in vitro and in vivo. nih.gov

Furthermore, as mentioned previously, related aminopyridinol compounds have been designed as selective inhibitors of the FGFR4 kinase. nih.gov This inhibition blocks downstream signaling pathways that contribute to tumor growth. Other research has explored aminopyridine derivatives as inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), highlighting the adaptability of this chemical structure for targeting different enzyme active sites. nih.gov

| Compound | Target Enzyme | Inhibition Value (IC50) | Notes |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Mouse NOS II | 6 nM | Competitive inhibition with respect to arginine. nih.gov |

| 2-Amino-4-methylpyridine | Human Recombinant NOS II | 40 nM | Less potent on the human isoform compared to mouse. nih.gov |

| 2-Amino-4-methylpyridine | Human Recombinant NOS I & III | 100 nM | Demonstrates selectivity for NOS II over other isoforms. nih.gov |

Interaction with Specific Molecular Targets and Pathways

Specific molecular targets for this compound have not been identified. However, research on related antioxidant aminopyridinols provides insight into potential pathways that could be modulated.

A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol , known as BJ-1108, has been studied for its effects on inflammatory pathways. nih.gov In models of intestinal inflammation, this compound was found to impact the phosphorylation of NF-κB, PI3K/AKT, and mitogen-activated protein kinases (MAPKs). nih.gov By modulating these key signaling pathways, the compound could exert protective effects against oxidative stress and inflammation. nih.gov These findings suggest that aminopyridinol structures can interact with and modulate critical intracellular signaling cascades involved in cellular stress and immune responses.

Modulation of Cellular Processes

There is no available data on the modulation of cellular processes by this compound. Studies on similar compounds, however, show significant effects on various cellular functions.

The antioxidant analogue 6-Amino-2,4,5-trimethylpyridin-3-ol has been shown to ameliorate experimental colitis in mice by protecting intestinal barrier function and reducing immune cell infiltration. nih.gov This suggests a role in modulating cellular adhesion, permeability, and inflammatory responses. nih.gov Furthermore, different derivatives based on a 6-amino-2-pyridone core have demonstrated potent anti-cancer activity against various cell lines, including liver, breast, lung, and glioblastoma cells. rsc.orgnih.gov These compounds can induce cytotoxicity, indicating an ability to modulate cellular processes related to cell survival and proliferation. rsc.org

Complex Formation Reactions with Biologically Relevant Metal Ions (e.g., Palladium)

While no studies have specifically detailed the complex formation of this compound with metal ions, the coordination chemistry of similar ligands like 4-amino-2-hydroxy pyridine (B92270) and 2-amino-6-methylpyridine has been explored. These molecules can act as ligands, forming complexes with various transition metal ions.

Research has shown that ligands containing the aminopyridinol moiety can coordinate with metal ions through the nitrogen of the amino group and the oxygen of the hydroxyl group. researchgate.net Studies on 2-amino-6-methylpyridine and its derivatives have demonstrated complex formation with copper(II), resulting in complexes with a square planar geometry. researchgate.net The coordination enhances the biological activity of the parent molecule. researchgate.net

Although specific palladium complexes with this compound are not described, palladium(II) is well-known to form stable square planar complexes with nitrogen- and oxygen-donating ligands, including various pyridine derivatives. The presence of multiple potential coordination sites (amino groups, pyridinol oxygen, and pyridine nitrogen) in this compound suggests it would be a capable ligand for forming complexes with palladium(II) and other biologically relevant metal ions.

| Ligand | Metal Ion(s) | Coordination Sites | Resulting Complex Geometry |

|---|---|---|---|

| 4-Amino-2-hydroxy pyridine Derivative | Various Transition Metals | Imine Nitrogen (>C=N-) and Hydroxyl (-OH) groups. researchgate.net | Octahedral researchgate.net |

| 2-Amino-6-methylpyridine | Copper(II) | Amino group (N-H). researchgate.net | Square Planar researchgate.net |

Information regarding the biological activity and molecular interactions of the chemical compound “this compound” is not available in the currently accessible scientific literature.

However, these studies focus on molecules with different substitution patterns and functional groups, and their findings cannot be directly extrapolated to this compound. The specific combination of an amino group at the 6-position, a 2-aminoethyl group at the 4-position, and a hydroxyl group at the 2-position of the pyridine ring creates a unique chemical entity for which biological data is not present in the reviewed literature.

Consequently, a detailed analysis of its molecular recognition principles with biomolecules, including the formation of data tables and elucidation of specific interactions, cannot be provided at this time. Further experimental research would be required to determine the biological profile and molecular targets of this compound.

Applications of 6 Amino 4 2 Aminoethyl Pyridin 2 Ol in Advanced Chemical Synthesis and Research Tools

As a Versatile Synthon for the Preparation of Novel Heterocyclic Systems

The 6-Amino-4-(2-aminoethyl)pyridin-2-OL scaffold is a promising starting material for the synthesis of a wide array of novel heterocyclic systems. The presence of multiple nucleophilic centers—the amino groups and the ring nitrogen—as well as the potential for the pyridinone ring to undergo various reactions, makes it a valuable building block in organic synthesis. While direct literature on the synthetic applications of this compound is limited, the reactivity of related aminopyridine and pyridinone structures provides a strong indication of its potential.

For instance, aminopyridines are well-established precursors for the synthesis of fused heterocyclic systems. A notable example is the synthesis of 6-azaindoles from 3-amino-4-methylpyridines through an electrophilic [4+1]-cyclization reaction. chemrxiv.org This transformation highlights the reactivity of the amino group and the adjacent ring positions, suggesting that the 6-amino group in this compound could similarly participate in cyclization reactions to form novel fused pyridinone heterocycles.

Furthermore, the pyridinone core itself is a versatile synthon. Pyridin-2-one derivatives are known to undergo various synthetic transformations, including cycloaddition reactions and functional group interconversions, to yield complex heterocyclic architectures. rsc.org The aminoethyl side chain offers an additional point for modification or cyclization, potentially leading to the formation of unique polycyclic systems. For example, intramolecular reactions between the aminoethyl group and a suitably functionalized pyridinone ring could lead to the construction of bridged or spirocyclic systems.

The potential of aminopyridinone scaffolds in constructing diverse heterocyclic systems is further exemplified by the use of β-enamino esters in the synthesis of pyridinone derivatives. nih.gov These reactions demonstrate the utility of aminofunctionalized precursors in building the pyridinone ring, which can then be further elaborated.

Table 1: Examples of Heterocyclic Systems Synthesized from Aminopyridine and Pyridinone Precursors This table illustrates the synthetic potential of scaffolds related to this compound.

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic System |

| 3-Amino-4-methylpyridine | Electrophilic [4+1]-cyclization | 6-Azaindole |

| β-Enamino ester | Condensation/Cyclization | Substituted Pyridin-2-one |

| Pyridin-2-one | Cycloaddition | Fused Pyridinone Derivatives |

Utility in Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery. dundee.ac.uk This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized and linked together to generate more potent and selective drug candidates. The this compound molecule, with its distinct structural motifs, is an excellent candidate for inclusion in fragment libraries.

The aminopyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases. nih.gov The 6-aminopyridine moiety, for instance, is a key component in a series of potent dual inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in Alzheimer's disease. nih.gov Molecular docking studies of these inhibitors have revealed that the 6-aminopyridine ring forms crucial hydrogen bonds within the ATP binding site of the kinases. nih.gov

Similarly, fragment screening campaigns have identified aminopyridine-based compounds as starting points for the development of inhibitors for various other kinases. researchgate.netfigshare.com The pyridin-2-one core also features prominently in many biologically active compounds and can engage in multiple hydrogen bonding interactions, making it an attractive fragment for drug design. nih.gov

The this compound fragment offers several advantages for FBDD:

Multiple Interaction Points: The amino groups and the pyridinone ring can act as hydrogen bond donors and acceptors.

3D-Shape: The aminoethyl side chain provides a vector for growing the fragment in a specific direction to explore larger pockets of the binding site.

Favorable Physicochemical Properties: The molecule has a relatively low molecular weight and contains polar functional groups that can enhance solubility.

Table 2: Examples of Kinase Inhibitors Developed from Aminopyridine-Based Fragments This table highlights the utility of the core scaffold of this compound in fragment-based drug design.

| Target Kinase | Fragment Scaffold | Resulting Inhibitor Class |

| GSK-3β/CK-1δ | 6-Aminopyridine | Pyridine-clubbed heterocycles |

| Renin | 2,4-Diaminopyrimidine | 6-ethyl-2,4-diaminopyrimidine derivatives |

| MAP4K4 | 4-Aminopyridopyrimidine | 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine |

Development as Biomolecular Mimetics

Biomolecular mimetics are synthetic molecules that are designed to mimic the structure and/or function of biological molecules. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key principle in the design of such mimetics. nih.gov The this compound scaffold has the potential to be developed as a biomolecular mimetic due to its ability to present key functional groups in a defined spatial arrangement, similar to that found in natural ligands or enzyme substrates.

The pyridinone ring can be considered a bioisostere of various cyclic and acyclic structures found in biologically active molecules. For example, the replacement of a benzene (B151609) ring with a pyridine (B92270) ring in the structure of the c-Met kinase inhibitor cabozantinib (B823) led to a novel bioisostere with comparable potency. mdpi.com This demonstrates the utility of the pyridine scaffold in mimicking the interactions of other aromatic systems while potentially offering improved physicochemical properties.

The combination of the aminopyridine core and the aminoethyl side chain in this compound allows it to mimic the presentation of amino groups in natural molecules like amino acids or neurotransmitters. The defined distance and orientation between the two amino groups could be tailored to mimic the binding determinants of specific biological recognition events. For instance, it could be explored as a mimic of the ε-amino group of lysine (B10760008) or the guanidinium (B1211019) group of arginine in protein-protein interactions.

The development of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors further illustrates the potential of modifying the pyridine ring to fine-tune biological activity. rsc.org This suggests that the this compound scaffold could be systematically modified to create a library of biomolecular mimetics with diverse applications.

Potential as a Component in Fluorescent Sensors and Probes

Fluorescent sensors and probes are indispensable tools in chemical biology and diagnostics, enabling the visualization and quantification of specific analytes in complex environments. nih.gov The development of novel fluorophores with tailored properties is an active area of research. Aminopyridine derivatives have shown considerable promise as scaffolds for the construction of fluorescent probes. mdpi.com

The 6-aminopyridine moiety is known to be a fluorescent chromophore. For example, 6-amino-2,2':6',2"-terpyridines are highly fluorescent compounds, with the 6-aminobipyridyl unit identified as the key fluorescent component. rsc.org Similarly, a ratiometric fluorescence probe for the detection of Zn²⁺ has been developed based on a 6-amino-2,2'-bipyridine scaffold. nih.gov This probe exhibits a change in its fluorescence emission spectrum upon binding to zinc ions, allowing for quantitative detection. nih.gov

The this compound compound possesses the core 6-aminopyridine structure, which is expected to confer fluorescent properties. The aminoethyl side chain provides a convenient handle for the attachment of a receptor unit that can selectively bind to a target analyte. The binding event would then modulate the fluorescence properties of the aminopyridinone core, leading to a detectable signal.

Potential applications for fluorescent sensors based on this scaffold include:

Metal Ion Sensing: The amino groups and the pyridinone oxygen can act as a chelating unit for various metal ions.

pH Sensing: The protonation state of the amino groups and the pyridinone ring is pH-dependent, which could be translated into a change in fluorescence.

Biomolecule Detection: The aminoethyl group could be functionalized with a recognition element for a specific biomolecule, such as an enzyme substrate or a receptor ligand.

Table 3: Examples of Fluorescent Probes Based on Aminopyridine Scaffolds This table illustrates the potential of the 6-aminopyridine core within this compound for developing fluorescent sensors.

| Probe Scaffold | Target Analyte | Sensing Mechanism |

| 6-Amino-2,2'-bipyridine | Zn²⁺ | Ratiometric fluorescence change |

| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile | Polymerization monitoring | Fluorescence spectrum shift |

| 6-Amino-2,2':6',2"-terpyridine | Solvent polarity | Solvatochromic shift in fluorescence |

Q & A

Q. What are the optimal synthetic routes for 6-amino-4-(2-aminoethyl)pyridin-2-OL, and how can side reactions be minimized?

The synthesis of this compound involves functionalizing pyridine derivatives with amino and hydroxyethyl groups. A common approach includes:

- Protection-Deprotection Strategies : Using tert-butyloxycarbonyl (Boc) or acetyl groups to protect reactive amines during alkylation or hydroxylation steps. For example, acetyl protection (as in 1-(6-Amino-4-methylpyridin-2-yl)propan-2-yl acetate ) prevents unwanted side reactions.

- Catalytic Coupling : Palladium-catalyzed cross-coupling reactions may introduce the 2-aminoethyl group at position 4. Evidence from substituted pyridine syntheses suggests Suzuki-Miyaura coupling for aryl-alkyl bond formation .

- Purification : Silica gel chromatography (as used in pyridin-2-amine purification ) or HPLC (≥98% purity standards ) ensures product integrity.

Key Challenges : Competing alkylation at the pyridine nitrogen or hydroxyl group oxidation. Mitigate via inert atmosphere (N₂/Ar) and low-temperature conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatographic Methods : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) is standard for purity assessment . Compare retention times against certified reference materials (CRMs) like Pyridin-2-ol .

- Spectroscopic Analysis :

- Elemental Analysis : Validate C/H/N/O ratios within ±0.3% deviation .

Advanced Research Questions

Q. How does the pH-dependent stability of this compound impact its applicability in biological assays?

- Acidic Conditions : Protonation of the pyridine nitrogen (pKa ~3–4 ) may destabilize the compound, leading to hydrolysis of the aminoethyl group.

- Basic Conditions : Deprotonation of the hydroxyl group (pKa ~8–10 ) increases solubility but risks oxidation.

Mitigation : Use buffered solutions (pH 6–7) and antioxidants (e.g., ascorbic acid) in cell culture media. Stability studies via accelerated degradation (40°C/75% RH for 14 days) can model long-term behavior .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s oxygen atom likely acts as a Lewis base .

- Molecular Docking : Simulate interactions with enzymes (e.g., nitric oxide synthases ). Pyridine derivatives often bind via π-π stacking and hydrogen bonding .

- Solvent Effects : COSMO-RS models evaluate solubility in polar aprotic solvents (DMF, DMSO) for reaction optimization .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

- Aminoethyl vs. Methyl Substitution : Compare with 6-methyl-2-aminopyridine (CAS 1824-81-3 ). The aminoethyl group enhances hydrophilicity but may reduce membrane permeability.

- Hydroxyl Group Impact : Analogous pyridin-2-ol derivatives (e.g., 3-Amino-5-methoxypyridin-4-ol ) show altered hydrogen-bonding capacity, affecting target binding.

Data-Driven Approach : Use IC₅₀ values from enzyme inhibition assays (e.g., iNOS ) to correlate substituent effects with activity.

Methodological Considerations Table

Contradictions and Resolutions

- Synthetic Route Variability : Some protocols use acetyl protection , while others rely on Boc groups . Resolution: Acetyl groups are cheaper but require acidic deprotection; Boc is milder but costlier.

- Stability Data : Pyridin-2-ol derivatives degrade faster under UV light vs. thermal stress . Resolution: Store compounds in amber vials at –20°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.